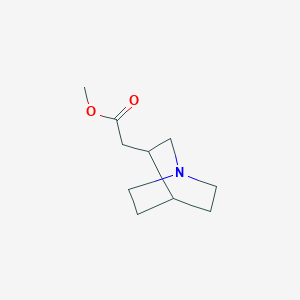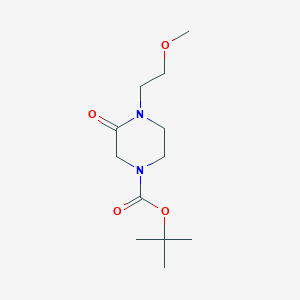![molecular formula C10H8Cl4N2O2 B8655656 Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester CAS No. 53729-07-0](/img/structure/B8655656.png)
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trichlorophenyl group, and a hydrazinylidene moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate
Uniqueness
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .
Propiedades
Número CAS |
53729-07-0 |
|---|---|
Fórmula molecular |
C10H8Cl4N2O2 |
Peso molecular |
330.0 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(2,4,6-trichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-6(12)3-5(11)4-7(8)13/h3-4,15H,2H2,1H3 |
Clave InChI |
NDKJJMNJPYSZDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














